molecular formula C7H14O2S2 B13048931 3-Methyl-3-(methyldisulfanyl)butyl formate

3-Methyl-3-(methyldisulfanyl)butyl formate

Cat. No.: B13048931
M. Wt: 194.3 g/mol
InChI Key: PUWFBVVBLYUEEJ-UHFFFAOYSA-N
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Description

3-Methyl-3-(methyldisulfanyl)butyl formate is an organic compound with the molecular formula C7H14O2S2. It is characterized by the presence of a formate ester group and a disulfide linkage, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(methyldisulfanyl)butyl formate typically involves the esterification of 3-Methyl-3-(methyldisulfanyl)butanol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(methyldisulfanyl)butyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-(methyldisulfanyl)butyl formate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Methyl-3-(methyldisulfanyl)butyl formate involves its interaction with molecular targets such as enzymes and receptors. The disulfide linkage can undergo redox reactions, influencing cellular redox states and signaling pathways. The formate ester group can be hydrolyzed, releasing formic acid, which may further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(methyldisulfanyl)butyl formate is unique due to its disulfide linkage, which imparts distinct redox properties and reactivity. This makes it valuable in applications where redox activity is crucial .

Properties

Molecular Formula

C7H14O2S2

Molecular Weight

194.3 g/mol

IUPAC Name

[3-methyl-3-(methyldisulfanyl)butyl] formate

InChI

InChI=1S/C7H14O2S2/c1-7(2,11-10-3)4-5-9-6-8/h6H,4-5H2,1-3H3

InChI Key

PUWFBVVBLYUEEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC=O)SSC

Origin of Product

United States

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